molecular formula C19H24FN3O3S B4558084 N-[2-(dimethylamino)ethyl]-4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide

N-[2-(dimethylamino)ethyl]-4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide

Cat. No.: B4558084
M. Wt: 393.5 g/mol
InChI Key: NMFZLVRWXBQKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C19H24FN3O3S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.15224097 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Insecticide for Lepidopterous Pests

Flubendiamide, a compound structurally related to N-[2-(dimethylamino)ethyl]-4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide, has been identified as a novel class of insecticide. It shows strong insecticidal activity, especially against lepidopterous pests, including resistant strains, and is distinguished by its unique chemical structure featuring novel substituents. This compound is also very safe for non-target organisms and is considered suitable for insect resistance management and integrated pest management programs (Tohnishi et al., 2005).

Antimicrobial Activity

A series of compounds related to this compound have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. The compounds displayed interesting antimicrobial activity, with some showing higher activity compared to reference drugs (Ghorab et al., 2017).

Cytotoxic Activity Against Cancer

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share structural similarities with this compound, have shown potent cytotoxicity against various cancer cell lines. These compounds have demonstrated effective growth inhibitory properties, with some having IC50 values below 10 nM (Deady et al., 2005).

Electrophysiological Activity in Cardiac Cells

N-Substituted imidazolylbenzamides, related to this compound, have been synthesized and evaluated for their cardiac electrophysiological activity. They showed potential as selective class III agents in the treatment of arrhythmias (Morgan et al., 1990).

Treatment of Malignant Melanoma Using PET Imaging Probes

A study developed a positron emission tomography (PET) imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, for the diagnosis of melanoma. This probe exhibited strong and prolonged tumoral uptake, rapid background clearance, and outstanding image quality, suggesting its potential as a novel PET imaging agent for diagnosing melanoma (Pyo et al., 2020).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3S/c1-22(2)13-12-21-19(24)16-6-10-18(11-7-16)23(27(3,25)26)14-15-4-8-17(20)9-5-15/h4-11H,12-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFZLVRWXBQKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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